molecular formula C8H8BrNO2 B1587942 (S)-2-Amino-2-(4-bromophenyl)acetic acid CAS No. 848188-26-1

(S)-2-Amino-2-(4-bromophenyl)acetic acid

Cat. No. B1587942
M. Wt: 230.06 g/mol
InChI Key: APLQICUORRMFHY-ZETCQYMHSA-N
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Description

4-Bromophenylacetic acid, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution. It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .


Molecular Structure Analysis

The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . Plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid .


Physical And Chemical Properties Analysis

4-Bromophenylacetic acid is a white solid with a honey-like odor. Its melting point is 118 °C (244 °F; 391 K) . The molecular weight is 215.044 .

Scientific Research Applications

Synthesis and Characterization

  • Derivatives Synthesis : Bromo-substituted compounds, including those related to (S)-2-Amino-2-(4-bromophenyl)acetic acid, have been synthesized for various applications, demonstrating the versatility of bromophenyl compounds in organic synthesis. For example, Bromo-Substituted 4-biphenyl acetamides derivatives have been developed, showcasing the importance of bromophenyl structures in creating new chemical entities with potential biological activities (Agarwal, 2017).

  • Catalysis : Biphenyl-based axially chiral amino acids have been designed and synthesized for use as highly efficient catalysts in asymmetric aldol reactions, indicating the utility of bromophenyl-containing amino acids in enhancing catalytic efficiency (Kano, Tokuda, Maruoka, 2006).

Biological and Chemical Properties

  • Antioxidant Activity : Studies on compounds structurally related to (S)-2-Amino-2-(4-bromophenyl)acetic acid have shown significant antioxidant activities. For instance, bromophenols isolated from marine algae exhibited potent antioxidant activities, suggesting the potential for bromophenyl derivatives in oxidative stress mitigation (Li, Li, Gloer, Wang, 2011).

  • Antibacterial Activity : The synthesis and screening of bromo-substituted compounds for antibacterial activity highlight the relevance of such structures in developing new antimicrobial agents. Bromo-Substituted 4-biphenyl acetamides, for example, were screened for their anti-bacterial and anti-fungal activity, underscoring the potential medicinal chemistry applications of bromophenyl derivatives (Agarwal, 2017).

  • Chemical Stability and Reactivity : The presence of a bromophenyl group in compounds like (S)-2-Amino-2-(4-bromophenyl)acetic acid can influence their chemical reactivity and stability, which is crucial in pharmaceutical formulation and material science applications. For example, the study on solvated excipients' grinding effects provides insights into how structural components, including bromophenyl groups, may affect the stability of pharmaceutical compounds (Irwin, Iqbal, 1991).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426155
Record name (S)-2-Amino-2-(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(4-bromophenyl)acetic acid

CAS RN

848188-26-1
Record name (S)-2-Amino-2-(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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